1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
“1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound. Quinolines are found in many important drugs and natural products . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline and piperidine rings, and the introduction of the carboxamide group . The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and piperidine rings, as well as the carboxamide group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoline and piperidine rings could potentially undergo various substitution reactions, and the carboxamide group could be involved in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline ring could contribute to its stability and solubility .Scientific Research Applications
Synthesis and Evaluation for Medical Applications
- A variety of carboxamide derivatives, including those related to the chemical structure , have been synthesized and evaluated for their potential medical applications. These compounds have been explored for their positive inotropic activity, which involves the enhancement of heart muscle contractions, potentially beneficial for heart failure treatment. The evaluation highlighted certain derivatives showing favorable activity compared to standard drugs like milrinone, suggesting their potential in cardiovascular therapies (Ji-Yong Liu et al., 2009).
Antimicrobial Activities
- Research has also delved into the antibacterial and antifungal potentials of various derivatives. For instance, fluoroquinolone derivatives have been synthesized and assessed for their antimicrobial activities, with some compounds exhibiting promising results against pathogens like Candida albicans and Cryptococcus neoformans. This suggests their applicability in addressing infectious diseases caused by bacteria and fungi (S. Srinivasan et al., 2010).
Cytotoxic Activity for Cancer Research
- Another significant area of application is in cancer research, where derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines. The goal is to discover new therapeutic agents that can effectively inhibit or kill cancer cells. Some compounds have demonstrated potent cytotoxic effects, offering a promising outlook for cancer treatment (L. Deady et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[8-[(2-methylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-5-2-3-6-19(16)15-28-20-8-4-7-17-9-10-21(25-22(17)20)26-13-11-18(12-14-26)23(24)27/h2-10,18H,11-15H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQNQHARMBZEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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